molecular formula C12H6Cl2N2OS2 B11215762 3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B11215762
M. Wt: 329.2 g/mol
InChI Key: KPPOMEKFRMJMQM-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound with a unique structure that combines a thieno[3,2-d]pyrimidine core with a 3,4-dichlorophenyl group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with thiourea and a suitable α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to promote cyclization and formation of the thieno[3,2-d]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of microwave irradiation to accelerate the reaction, as well as the use of solvents like dimethylformamide (DMF) to enhance solubility and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium ethoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to its specific combination of a thieno[3,2-d]pyrimidine core with a 3,4-dichlorophenyl group and a thioxo group. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C12H6Cl2N2OS2

Molecular Weight

329.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H6Cl2N2OS2/c13-7-2-1-6(5-8(7)14)16-11(17)10-9(3-4-19-10)15-12(16)18/h1-5H,(H,15,18)

InChI Key

KPPOMEKFRMJMQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(C=CS3)NC2=S)Cl)Cl

Origin of Product

United States

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